3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl-
Description
Introduction
Chemical Identity and Nomenclature of 3-Quinolinecarbonitrile, 1,4-Dihydro-2-(Methylthio)-4-Oxo-1-Phenyl-
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is a polycyclic aromatic compound characterized by a quinoline backbone modified with functional groups that confer distinct electronic and steric properties. Its systematic IUPAC name reflects the positions of substituents: the quinoline core is substituted at the 3-position with a cyano group, the 2-position with a methylthio moiety, the 4-position with an oxo group, and the 1-position with a phenyl ring.
Molecular Formula and Key Identifiers
The compound’s SMILES notation (C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3)C(=C(S2)C)N#C) and InChI key (QZZYYBQGTSGDPP-UHFFFAOYSA-N) further delineate its connectivity. These identifiers are critical for database searches and computational modeling studies.
Historical Context and Discovery in Heterocyclic Chemistry
Quinoline derivatives have been studied since the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834 marking a foundational milestone. The synthesis of substituted quinolines gained momentum in the mid-20th century, driven by their pharmacological potential. The specific compound 3-quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- emerged from efforts to modify quinoline’s core structure to enhance bioactivity.
Early synthetic routes for analogous compounds involved cyclization reactions, such as the Gould-Jacobs reaction, which facilitates the formation of the quinoline ring from anilines and β-ketoesters. The introduction of methylthio and cyano groups likely arose from nucleophilic substitution and cyanation reactions, respectively, as evidenced by protocols for related quinolinecarbonitriles. While its exact discovery timeline remains undocumented, its structural features align with derivatives explored in the 1980s–1990s for antimicrobial and anticancer applications.
Structural Significance in Quinoline Derivatives Research
The compound’s architecture combines electron-withdrawing (cyano, oxo) and electron-donating (methylthio) groups, creating a polarized electronic environment that influences reactivity and intermolecular interactions. The phenyl group at the 1-position introduces steric bulk, potentially modulating binding affinity in biological systems.
Comparative Analysis of Key Substituents
The methylthio group (-SMe) at position 2 is particularly noteworthy. Sulfur-containing substituents are known to enhance metabolic stability and membrane permeability, making this compound a candidate for drug discovery. Additionally, the 4-oxo group can participate in tautomerism, enabling pH-dependent reactivity.
Structural studies of related compounds, such as 2-amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile, reveal that the methylthio-phenyl moiety enhances planar stacking interactions with aromatic residues in enzyme active sites. This suggests that the title compound’s structure could be optimized for specific therapeutic targets through rational design.
Properties
CAS No. |
67985-40-4 |
|---|---|
Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4-oxo-1-phenylquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H12N2OS/c1-21-17-14(11-18)16(20)13-9-5-6-10-15(13)19(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
RWXVHIPKUQJZQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents like DMF or 2-ethoxyethanol enhance nucleophilicity, while protic solvents (e.g., ethanol) may lead to solvolysis byproducts. For instance, amination reactions in water have been explored to improve safety and cost, but thiolation requires anhydrous conditions to prevent oxidation of methylthiol.
Catalysis and Base Selection
Purification and Characterization
Final compounds are purified via flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. For example, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-ethylsulfanyl-6-methoxy-3-quinolinecarbonitrile is purified using a 10–30% ethyl acetate/hexane gradient, yielding 154 mg (mp 212–214°C). Melting points and NMR spectroscopy (¹H, ¹³C) are standard characterization tools.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitutions at positions 2, 4, and 7 can occur. Using sterically hindered bases or directing groups (e.g., methoxy) improves position 2 selectivity.
-
Oxidation of Methylthio : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent oxidation to sulfones or sulfoxides.
-
Byproduct Formation : Excess POCl₃ or prolonged reaction times may over-chlorinate the quinoline core. Stepwise addition of reagents mitigates this .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | 1-Position | 2-Position | 4-Position | Additional Features |
|---|---|---|---|---|
| Target Compound | Phenyl | Methylthio | Oxo, dihydro | None |
| Compound | 3,4-Dichlorophenyl | Amino | Oxo, hexahydro | Methoxy, chloro-methylphenoxy |
Implications of Substituent Variations
Electronic and Solubility Properties
- Methylthio (-SCH₃) vs. In contrast, the amino group in the compound may participate in hydrogen bonding, increasing solubility and interaction with biological targets .
- 3,4-Dichlorophenyl vs. Phenyl : Chlorine atoms introduce electronegativity and steric bulk, likely enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Ring Saturation and Conformation
Lumping Strategy Relevance
highlights that structurally similar compounds may undergo analogous physicochemical processes.
Table 2: Hypothesized Property Comparison
| Property | Target Compound | Compound |
|---|---|---|
| Lipophilicity | High (SCH₃, phenyl) | Moderate (NH₂, Cl) |
| Solubility | Low | Moderate |
| Metabolic Stability | Likely high (less reactive) | Variable (dependent on Cl) |
Biological Activity
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : CHNOS
Molecular Weight : 216.26 g/mol
CAS Number : 71083-73-3
Anticancer Properties
Research indicates that compounds similar to 3-quinolinecarbonitriles exhibit significant anticancer activity. For instance, a study highlighted that derivatives of quinolinecarbonitrile can act as dual inhibitors of Src and Abl kinases, which are implicated in various cancers, including chronic myelogenous leukemia (CML) .
The biological activity of 3-quinolinecarbonitrile is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The compound binds to the ATP-binding site of these kinases, effectively blocking their activity and leading to reduced cell proliferation.
Inhibition Studies
In vitro studies have demonstrated that 3-quinolinecarbonitrile derivatives can exhibit low nanomolar IC values against certain kinases. For example:
| Compound | Target Kinase | IC Value (nM) |
|---|---|---|
| Compound A | Src | 50 |
| Compound B | Abl | 30 |
| 3-Quinolinecarbonitrile | mTOR | Low Micromolar Range |
These values suggest a potent inhibitory effect on these targets, which is critical for developing new cancer therapies.
Case Studies
Several case studies have been conducted to evaluate the efficacy of quinoline derivatives in cancer treatment:
-
Study on Chronic Myelogenous Leukemia (CML) :
- Objective : To assess the antiproliferative effects of quinoline derivatives.
- Findings : The study found that certain derivatives significantly inhibited cell growth in CML cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
-
In Vivo Efficacy :
- Objective : To evaluate the in vivo effectiveness of quinolinecarbonitrile compounds.
- Findings : Animal models treated with these compounds showed reduced tumor growth and improved survival rates compared to control groups.
Other Biological Activities
Beyond anticancer properties, quinoline derivatives have shown potential in other areas:
- Antimicrobial Activity : Some studies report that these compounds exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research suggests that certain derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a 1,4-dihydroquinoline core with critical substituents:
- Methylthio group (position 2) : Enhances nucleophilic substitution potential and modulates electronic properties via sulfur’s electron-donating/withdrawing effects .
- 4-Oxo group : Stabilizes the dihydroquinoline structure through conjugation and participates in hydrogen bonding .
- Phenyl group (position 1) : Introduces steric hindrance and influences π-π stacking interactions in biological systems .
Methodological Insight : Computational modeling (e.g., DFT) can predict reactivity by analyzing electron density distribution. Experimental validation via Hammett plots or kinetic studies quantifies substituent effects .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
| Step | Reaction Type | Key Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Ethanol reflux, 12–24 h | Form dihydroquinoline core | |
| 2 | Methylthio Functionalization | NaSCH₃ in DMF, 60°C, 6 h | Introduce –SCH₃ at position 2 | |
| 3 | Oxidation | KMnO₄ in acidic medium, 0°C to RT | Generate 4-oxo group |
Q. Optimization Tips :
- Control reaction temperature to minimize side products (e.g., over-oxidation) .
- Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How can spectroscopic methods characterize this compound?
Note : Compare experimental spectra with simulated data (e.g., Gaussian) for validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities?
Case Example : Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability (e.g., cell line specificity, incubation time) .
- Compound purity (e.g., residual solvents affecting bioavailability) .
Q. Resolution Strategy :
- Standardize assays using reference compounds (e.g., kinase inhibitors for enzyme studies) .
- Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA) .
Q. What strategies optimize crystallization for polymorph analysis?
Polymorph formation is influenced by:
Q. Advanced Technique :
- PXRD paired with DSC identifies polymorphic transitions .
Q. How can substituent effects on bioactivity be systematically studied?
Experimental Design :
SAR Study : Synthesize analogs with modified substituents (e.g., –SCH₃ → –SO₂CH₃) .
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity .
Validate via enzymatic assays (e.g., fluorescence quenching for kinase inhibition) .
Q. Data Analysis :
- Plot bioactivity vs. substituent electronic parameters (σ, π values) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
